![molecular formula C11H18O B14403008 [(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde CAS No. 88165-92-8](/img/structure/B14403008.png)
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with dimethyl and prop-1-en-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde typically involves the use of starting materials such as cyclobutyl derivatives and appropriate reagents to introduce the dimethyl and prop-1-en-2-yl groups. One common method involves the reaction of cyclobutyl carboxylic acid derivatives with reagents like Grignard reagents or organolithium compounds to form the desired substituted cyclobutyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
化学反应分析
Types of Reactions
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the cyclobutyl ring or the prop-1-en-2-yl group using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives depending on the reagents used.
科学研究应用
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of [(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutyl ring and its substituents may also influence the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
[(1R,3R)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]methyl acetate: A similar compound with an acetate group instead of an aldehyde group.
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, 1-propanoate: Another related compound with a propanoate group.
属性
CAS 编号 |
88165-92-8 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
2-[(1R,3S)-2,2-dimethyl-3-prop-1-en-2-ylcyclobutyl]acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-8(2)10-7-9(5-6-12)11(10,3)4/h6,9-10H,1,5,7H2,2-4H3/t9-,10-/m0/s1 |
InChI 键 |
QPUSCGRTONWCCE-UWVGGRQHSA-N |
手性 SMILES |
CC(=C)[C@@H]1C[C@@H](C1(C)C)CC=O |
规范 SMILES |
CC(=C)C1CC(C1(C)C)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


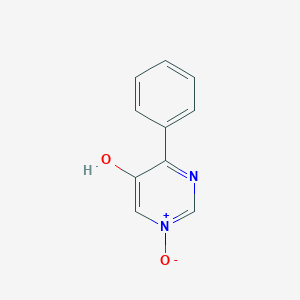
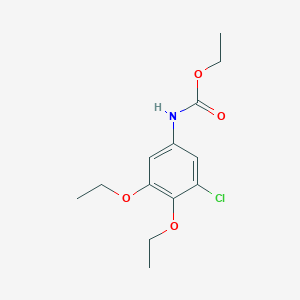
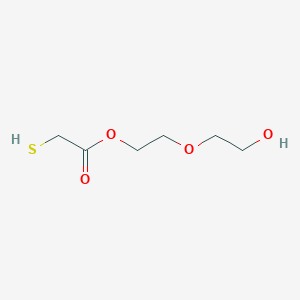
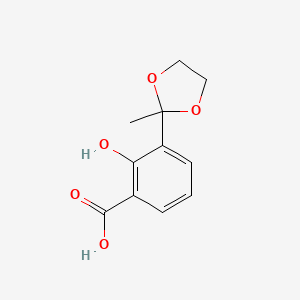
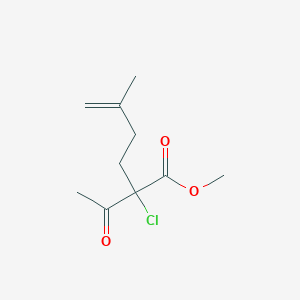
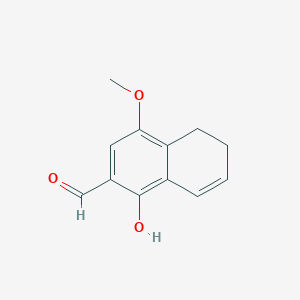
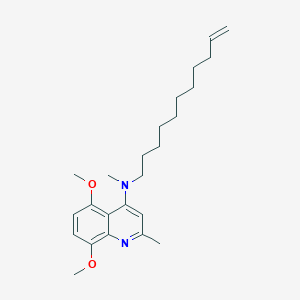
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
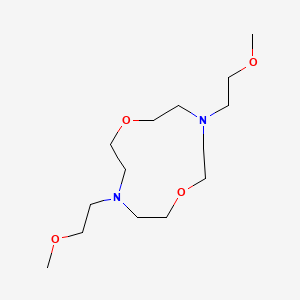
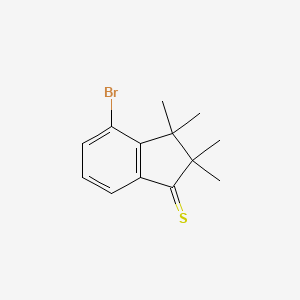

![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
